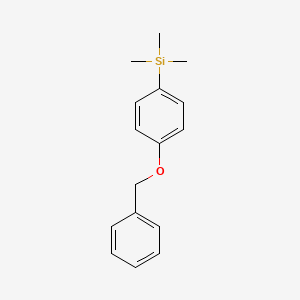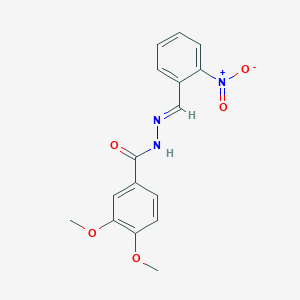![molecular formula C15H14O3 B11947296 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 55054-48-3](/img/structure/B11947296.png)
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The reaction is catalyzed by Grubbs catalysts (first- and third-generation), and the polymerization proceeds in a living fashion . The reaction conditions include the use of polar organic solvents, which help in dissolving the resulting polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, resulting in materials with unique thermal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as ROMP, which involves the breaking and forming of carbon-carbon double bonds . The molecular pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound is similar in structure and is also used in ROMP.
10-Oxatetracyclo(6.3.0.2,7.0.3,6)trideca-4,12-diene-9,11-dione:
Uniqueness
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is unique due to its cyclopropyl group and the specific arrangement of its tetracyclic structure
Eigenschaften
CAS-Nummer |
55054-48-3 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
9-cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C15H14O3/c16-14-12-7-3-4-8(13(12)15(17)18-14)11-9(5-10(7)11)6-1-2-6/h3-8,10-13H,1-2H2 |
InChI-Schlüssel |
CFDWKHCYBDTMRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



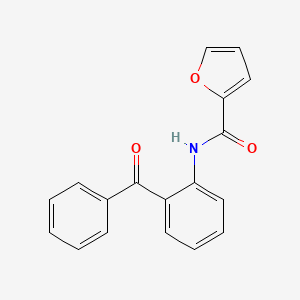
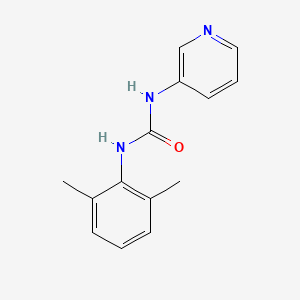
![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
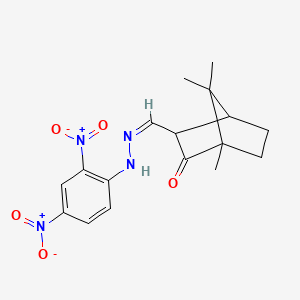

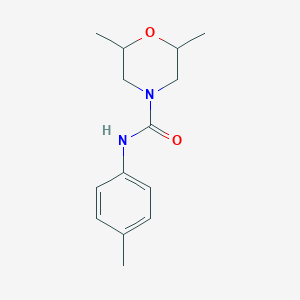
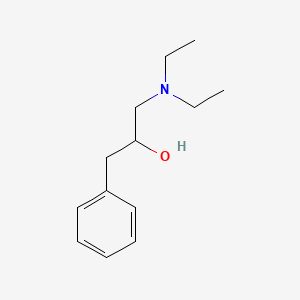
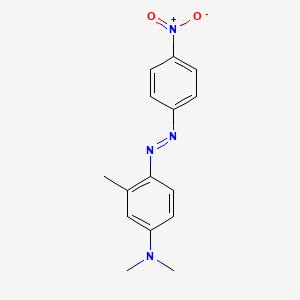
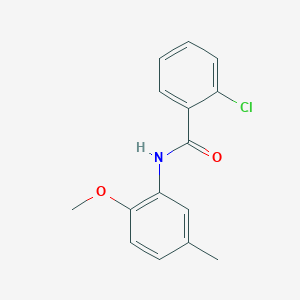
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
